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Compound Name:
1,2,3,4-Tetrahydroisoquinolin-7-

amine

Cat. No.: B1314433 Get Quote

Disclaimer: Publicly available scientific literature contains limited specific experimental data on

the biological activity of 1,2,3,4-tetrahydroisoquinolin-7-amine. This guide provides a

comprehensive overview of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a well-

established privileged structure in medicinal chemistry, to infer the potential utility and research

directions for 1,2,3,4-tetrahydroisoquinolin-7-amine.

Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast

array of natural products and synthetic molecules of significant pharmacological interest.[1][2]

[3] THIQ-based compounds have demonstrated a wide spectrum of biological activities,

including but not limited to, anticancer, neuroprotective, antimicrobial, and cardiovascular

effects.[2][3][4] This has established the THIQ scaffold as a "privileged structure" in drug

discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated

biological targets.

This technical guide focuses on 1,2,3,4-tetrahydroisoquinolin-7-amine, a specific analog

within this important chemical class. While direct research on this compound is sparse, its

structural features suggest it is a valuable tool for chemical biology and drug development. This

document will summarize the known properties of 1,2,3,4-tetrahydroisoquinolin-7-amine and

extrapolate its potential based on the rich pharmacology of the parent THIQ scaffold and its

derivatives.
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Physicochemical Properties of 1,2,3,4-
Tetrahydroisoquinolin-7-amine
The fundamental physicochemical properties of 1,2,3,4-tetrahydroisoquinolin-7-amine are

summarized in the table below. These properties are essential for its handling, formulation, and

in silico modeling.

Property Value Reference

Molecular Formula C₉H₁₂N₂ [5]

Molecular Weight 148.20 g/mol [5]

CAS Number 72299-68-4 [6]

IUPAC Name
1,2,3,4-tetrahydroisoquinolin-

7-amine
[5]

SMILES C1CNCC2=C1C=CC(=C2)N [5]

InChI Key
VMEDBFRQSKKEEQ-

UHFFFAOYSA-N
[5]

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
While a specific, detailed protocol for the synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine
is not readily available in the surveyed literature, the general and widely applicable methods for

constructing the THIQ scaffold are well-established. The two most common methods are the

Pictet-Spengler reaction and the Bischler-Napieralski reaction.[2][7]

Pictet-Spengler Reaction
This is a condensation reaction between a β-phenylethylamine and an aldehyde or ketone,

followed by an acid-catalyzed cyclization.[2] The presence of electron-donating groups on the

phenyl ring of the β-phenylethylamine facilitates the reaction.[2]

Generalized Experimental Protocol for Pictet-Spengler Reaction:
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Reaction Setup: A solution of the appropriately substituted β-phenylethylamine and an

aldehyde (e.g., formaldehyde or a protected equivalent) is prepared in a suitable solvent

(e.g., water, ethanol, or toluene).

Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to the

reaction mixture.

Heating: The mixture is typically heated to reflux for several hours to drive the reaction to

completion.

Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a base. The

product is then extracted with an organic solvent, and the organic layer is washed, dried, and

concentrated under reduced pressure. The crude product is purified by a suitable method,

such as column chromatography or recrystallization.
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Generalized workflow for the Pictet-Spengler synthesis of the THIQ core.

Bischler-Napieralski Reaction
This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating

agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-

dihydroisoquinoline intermediate.[2] This intermediate is then reduced to the corresponding

THIQ.[2]

Generalized Experimental Protocol for Bischler-Napieralski Reaction and Reduction:

Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acyl

chloride or anhydride to form the corresponding amide.
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Cyclization: The amide is treated with a dehydrating agent (e.g., POCl₃) in an inert solvent

(e.g., toluene or acetonitrile) and heated to effect cyclization to the 3,4-dihydroisoquinoline.

Reduction: The resulting 3,4-dihydroisoquinoline intermediate is then reduced to the THIQ

using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Work-up and Purification: The reaction is quenched, and the product is isolated by

extraction. Purification is typically achieved by chromatography or recrystallization.

Biological Activities of the 1,2,3,4-
Tetrahydroisoquinoline Scaffold
The THIQ scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of

biological activities. The following sections summarize some of the key therapeutic areas where

THIQ derivatives have shown promise.

Central Nervous System Activity
THIQ derivatives are well-known for their interactions with various components of the central

nervous system, particularly neurotransmitter systems.

Dopamine Receptor Modulation: Numerous THIQ derivatives have been synthesized and

evaluated as ligands for dopamine receptors. For instance, certain derivatives show high

affinity and selectivity for the D₃ receptor, which is a target for the treatment of substance

abuse and psychotic disorders.[8][9] The substitution pattern on the THIQ ring system is

crucial for achieving this selectivity.[10] Some 1,1-dialkyl-THIQ derivatives have also been

reported to possess potent dopamine D₂ receptor-blocking activity.[11]

Serotonin Receptor Modulation: The THIQ scaffold has been incorporated into ligands

targeting serotonin receptors. For example, some THIQ derivatives have been identified as

potent ligands for the 5-HT₇ receptor, which is implicated in depression, anxiety, and

cognitive disorders.[12]

Monoamine Oxidase (MAO) Inhibition: Several THIQ derivatives, including the endogenous

neuroprotectant 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known to be

inhibitors of monoamine oxidase (MAO-A and MAO-B).[13] MAO is a key enzyme in the

metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.
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[14] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain,

which is a therapeutic strategy for depression and Parkinson's disease.[13][14]

The potential interaction of THIQ derivatives with monoaminergic systems is depicted in the

following signaling pathway diagram.
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Potential modulation of monoaminergic neurotransmission by THIQ derivatives.

Anticancer Activity
The THIQ scaffold is present in several natural and synthetic compounds with potent

anticancer properties.[4] For example, Trabectedin (Yondelis®), a marine-derived THIQ

alkaloid, is an approved anticancer drug.[9] Synthetic THIQ derivatives have been investigated

as inhibitors of various cancer-related targets.

The table below presents some examples of THIQ derivatives with reported anticancer activity.

Compound Class Target/Activity IC₅₀/Ki Reference

1,2,3,4-

Tetrahydroisoquinoline

s

KRas Inhibition (Colon

Cancer Cell Lines)

Moderate to high

activity
[9]

Thieno[2,3-

c]isoquinolines

CDK2 Inhibition (A549

Lung Cancer Cells)

IC₅₀ = 0.155 µM (for

compound 7e)
[15]

Thieno[2,3-

c]isoquinolines

DHFR Inhibition

(MCF7 Breast Cancer

Cells)

IC₅₀ = 0.170 µM (for

compound 8d)
[15]

Antimicrobial Activity
THIQ derivatives have also been explored for their potential as antimicrobial agents.[2] Some

have shown activity against various bacterial and fungal strains. For example, certain C1-

substituted THIQs have demonstrated significant activity against methicillin-resistant

Staphylococcus aureus (MRSA).[16]

Structure-Activity Relationships (SAR)
The biological activity of THIQ derivatives is highly dependent on the nature and position of

substituents on the tetrahydroisoquinoline ring system.

Simplified representation of structure-activity relationships for the THIQ scaffold.
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Positions 6 and 7: Substitution at these positions with hydroxyl or methoxy groups is a

common feature in many biologically active THIQs, particularly those targeting dopamine

receptors.[9][10] These groups can act as hydrogen bond donors or acceptors, facilitating

binding to the receptor's active site.[9]

Position 1: The substituent at the C1 position often plays a critical role in determining the

pharmacological profile. For example, the introduction of aryl groups at this position has

been a key strategy in the development of ligands for CNS targets.[1]

Position 2 (Nitrogen): The nitrogen atom is a key feature for the basicity of the molecule and

can be substituted to modulate properties such as lipophilicity and target engagement.

Potential of 1,2,3,4-Tetrahydroisoquinolin-7-amine
as a Research Chemical
Given the rich pharmacology of the THIQ scaffold, 1,2,3,4-tetrahydroisoquinolin-7-amine
represents a valuable, yet underexplored, research chemical. The presence of the amino group

at the 7-position offers several opportunities for further chemical modification and investigation:

Scaffold for Library Synthesis: The primary amine at the 7-position is a versatile functional

handle for the synthesis of a diverse library of derivatives through reactions such as

acylation, alkylation, and sulfonylation. This would allow for a systematic exploration of the

structure-activity relationships associated with substitution at this position.

Probe for Biological Targets: Based on the activities of other THIQs, it is plausible that

1,2,3,4-tetrahydroisoquinolin-7-amine itself or its simple derivatives could exhibit affinity

for dopamine receptors, serotonin receptors, or MAO. Screening this compound against a

panel of CNS targets would be a logical first step in elucidating its biological profile.

Starting Material for Novel Therapeutics: The combination of the privileged THIQ core with a

reactive amino group makes this compound an attractive starting point for the design of

novel therapeutic agents in areas such as neurodegenerative diseases, psychiatric

disorders, and oncology.

Conclusion
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While specific biological data for 1,2,3,4-tetrahydroisoquinolin-7-amine is currently limited in

the public domain, the extensive body of research on the 1,2,3,4-tetrahydroisoquinoline

scaffold strongly suggests its potential as a valuable research chemical. Its structural features

make it a prime candidate for further investigation and a versatile building block for the

synthesis of new bioactive molecules. Future research should focus on the systematic

evaluation of its pharmacological profile and the exploration of its potential in various

therapeutic areas. This guide serves as a foundational resource for researchers and drug

development professionals interested in harnessing the potential of this and other related THIQ

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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